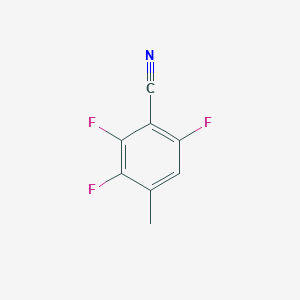

2,3,6-Trifluoro-4-methylbenzonitrile

Descripción

2,3,6-Trifluoro-4-methylbenzonitrile is a fluorinated aromatic compound featuring a benzonitrile core substituted with three fluorine atoms at the 2-, 3-, and 6-positions and a methyl group at the 4-position. The nitrile group (-C≡N) confers polarity, while fluorine substituents enhance electronegativity and influence reactivity.

Propiedades

IUPAC Name |

2,3,6-trifluoro-4-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N/c1-4-2-6(9)5(3-12)8(11)7(4)10/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVMNLKVLWMFFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1F)F)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Halogen-Cyanide Substitution Via Metal-Mediated Reactions

This approach adapts methodologies described in the synthesis of analogous fluorinated benzonitriles. The general sequence involves:

-

Bromination of a pre-fluorinated methylbenzene precursor to install a bromine atom at the target position.

-

Substitution of bromine with a nitrile group using metal cyanides (e.g., CuCN) under high-temperature conditions.

For example, starting with 2,3,6-trifluoro-4-methylbromobenzene, reaction with cuprous cyanide in dimethylformamide (DMF) at 180–200°C facilitates bromide-to-nitrile conversion. This method mirrors the substitution step reported for 3-fluoro-4-trifluoromethylbenzonitrile, where yields exceeding 95% were achieved under optimized conditions.

Sequential Fluorination and Functionalization

Alternative routes prioritize early-stage fluorination to avoid competing reactions during later stages. A plausible pathway includes:

-

Methyl Group Introduction : Starting with toluene, direct Friedel-Crafts alkylation or carboxylation followed by reduction establishes the 4-methyl substituent.

-

Electrophilic Fluorination : Agents like Selectfluor® or xenon difluoride (XeF₂) fluorinate positions 2, 3, and 6, though regioselectivity demands careful control of reaction parameters (e.g., temperature, solvent).

-

Nitrile Formation : Conversion of a methyl or halide group to nitrile via ammoxidation or Rosenmund-von Braun reaction.

Detailed Reaction Protocols and Optimization

Step 1: Synthesis of 2,3,6-Trifluoro-4-methylbromobenzene

-

Starting Material : 2,3,6-Trifluoro-4-methylaniline (hypothetical intermediate).

-

Diazotization and Bromination :

Step 2: Cyanide Substitution

-

Reagents : Cuprous cyanide (1.2 equiv), DMF (solvent).

-

Procedure :

-

Heat the bromide and CuCN in DMF at 190°C for 12–24 hours under nitrogen.

-

Cool, dilute with water, and extract with dichloromethane.

-

Purify via vacuum distillation or recrystallization.

-

Table 1: Cyanation Reaction Optimization Parameters

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 180–200°C | Maximizes rate |

| Solvent | DMF or NMP | Enhances solubility |

| CuCN Equivalents | 1.1–1.3 | Prevents side reactions |

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways

-

Hydrodehalogenation : Trace moisture or reducing agents may reduce bromide to benzene, necessitating anhydrous conditions.

-

Polymerization : Elevated temperatures in polar aprotic solvents can initiate oligomerization; adding stabilizers like hydroquinone mitigates this.

Industrial-Scale Production Considerations

Catalytic Hydrogenation for Intermediate Synthesis

Patent US20040063993A1 highlights hydrogenation as a critical step in related syntheses. For instance, hydrogenating 4-methyl-2,3,5,6-tetrafluorobenzonitrile over palladium/carbon in acetic acid at 5–30°C achieves >70% yield. Adapting this for 2,3,6-trifluoro-4-methylbenzonitrile intermediates could streamline large-scale production.

Solvent Recovery and Waste Management

-

Recycling : DMF and NMP are reclaimed via vacuum distillation.

-

Byproduct Handling : Copper residues from cyanation require treatment with EDTA solutions to meet environmental standards.

Comparative Analysis of Synthetic Routes

Table 2: Route Efficiency and Scalability

| Route | Steps | Overall Yield | Scalability |

|---|---|---|---|

| Bromination-Cyanation | 3 | 65–75% | High |

| Sequential Fluorination | 5+ | 40–50% | Moderate |

The bromination-cyanation route offers superior efficiency and scalability, aligning with industrial practices for fluorinated benzonitriles .

Análisis De Reacciones Químicas

Types of Reactions

2,3,6-Trifluoro-4-methylbenzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylbenzoic acid, while reduction can produce trifluoromethylbenzylamine .

Aplicaciones Científicas De Investigación

2,3,6-Trifluoro-4-methylbenzonitrile has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the development of fluorinated pharmaceuticals due to its potential bioactivity.

Medicine: Research into its derivatives may lead to new drugs with improved efficacy and safety profiles.

Industry: It is used in the production of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties

Mecanismo De Acción

The mechanism of action of 2,3,6-Trifluoro-4-methylbenzonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in hydrogen bonding and dipole-dipole interactions, while the fluorine atoms can influence the compound’s electronic properties. These interactions can affect various molecular pathways, making the compound useful in different applications .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

2,3,6-Trifluoro-4-methylbenzonitrile

- Structure : Fluorine atoms (electron-withdrawing) at positions 2, 3, and 6; methyl group (electron-donating) at position 4; nitrile group at position 1.

- Hypothesized Properties : High polarity due to nitrile and fluorine substituents; moderate lipophilicity (estimated log P < 3).

Phenol, 2,3,6-Trimethyl- ()

- Structure : Methyl groups at positions 2, 3, and 6; hydroxyl group (-OH) at position 1.

- Key Properties :

- Molecular mass: 136.19 g/mol

- Melting point: 60–62°C

- Water solubility: 1.42 g/L (25°C)

- Log Pow: 2.72

- Functional Impact : The hydroxyl group increases hydrophilicity compared to nitriles, but methyl groups reduce polarity.

2,3-Dichloro-6-Trifluoromethyl-4-Nitrotoluene ()

- Structure: Chlorine atoms at positions 2 and 3; trifluoromethyl (-CF3) at position 6; nitro (-NO2) at position 4; methyl at position 1.

- Key Properties :

- Molecular mass: ~274 g/mol (estimated)

- Functional Impact**: Nitro and trifluoromethyl groups enhance electron-withdrawing effects, reducing solubility in polar solvents.

2,3,6-Trichlorobenzoic Acid (2,3,6-TBA) ()

- Structure : Chlorine atoms at positions 2, 3, and 6; carboxylic acid (-COOH) at position 1.

- Functional Impact : Carboxylic acid group increases water solubility and acidity compared to nitriles.

Physical and Chemical Property Comparison

Q & A

Q. What are the recommended synthetic routes for 2,3,6-Trifluoro-4-methylbenzonitrile, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves halogenation and nitrile functionalization on a substituted benzene ring. For example, fluorination can be achieved using fluorinating agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions. Reaction temperature (e.g., −78°C to room temperature) and stoichiometric ratios of substituents (e.g., methyl vs. fluorine groups) critically affect regioselectivity and yield . Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended to isolate the target compound.

Q. How can spectroscopic techniques (NMR, FTIR) be optimized for structural confirmation of 2,3,6-Trifluoro-4-methylbenzonitrile?

- Methodological Answer :

- <sup>19</sup>F NMR : Use a broadband-decoupled probe to resolve overlapping signals from trifluoromethyl and aromatic fluorine groups. Chemical shifts typically appear between −60 ppm to −70 ppm for CF3 and −110 ppm to −120 ppm for aromatic fluorine .

- FTIR : Focus on the nitrile (C≡N) stretch near 2220–2240 cm<sup>−1</sup> and C-F stretches at 1100–1250 cm<sup>−1</sup>. Compare with reference spectra from PubChem or NIST databases for validation .

Q. What protocols ensure the stability of 2,3,6-Trifluoro-4-methylbenzonitrile during storage?

- Methodological Answer : Store the compound in amber glass vials under inert gas (argon/nitrogen) at −20°C to prevent hydrolysis of the nitrile group. Avoid exposure to moisture or strong bases, which may degrade the trifluoromethyl moiety. Regularly monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers assess the purity of 2,3,6-Trifluoro-4-methylbenzonitrile, and what are common contaminants?

- Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Common contaminants include unreacted precursors (e.g., methylbenzene derivatives) or dehalogenated byproducts. For quantification, calibrate against a certified reference standard. Mass spectrometry (ESI-MS) can identify trace impurities via molecular ion peaks .

Advanced Research Questions

Q. How can mechanistic studies elucidate the regioselectivity of fluorine substitution in 2,3,6-Trifluoro-4-methylbenzonitrile synthesis?

- Methodological Answer : Employ density functional theory (DFT) calculations to model transition states and intermediate stability. Compare experimental <sup>13</sup>C NMR data with computed chemical shifts to validate electronic effects (e.g., electron-withdrawing nitrile vs. methyl groups). Isotopic labeling (e.g., <sup>18</sup>F) can track substitution pathways .

Q. What strategies resolve contradictions in spectral data or synthetic yields across different studies?

- Methodological Answer : Cross-validate data using multiple techniques (e.g., X-ray crystallography for absolute configuration vs. NMR). Replicate experiments under strictly controlled conditions (e.g., moisture-free environment). Review solvent polarity and catalyst choices—for instance, Pd-catalyzed reactions may require ligand optimization to improve reproducibility .

Q. How can researchers design bioassays to evaluate the biological activity of 2,3,6-Trifluoro-4-methylbenzonitrile derivatives?

- Methodological Answer :

- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., kinase assays) using fluorogenic substrates.

- Structure-activity relationship (SAR) : Synthesize analogs with varying fluorine/methyl positions and correlate substituent effects with bioactivity. Use molecular docking to predict binding interactions with target proteins .

Q. What methodologies assess the environmental fate of 2,3,6-Trifluoro-4-methylbenzonitrile in wastewater systems?

- Methodological Answer : Employ solid-phase extraction (SPE) with HLB cartridges to concentrate the compound from aqueous samples. Analyze via LC-MS/MS in multiple reaction monitoring (MRM) mode. Assess biodegradation using activated sludge models and track metabolites (e.g., defluorinated products) .

Q. How can computational chemistry predict the reactivity of 2,3,6-Trifluoro-4-methylbenzonitrile in cross-coupling reactions?

Q. What interdisciplinary approaches integrate 2,3,6-Trifluoro-4-methylbenzonitrile into materials science or medicinal chemistry?

- Methodological Answer :

- Materials : Incorporate into liquid crystals or OLEDs by leveraging its electron-deficient aromatic core.

- Medicinal chemistry : Derivatize as a bioisostere for carbonyl groups in drug candidates. Collaborate with pharmacologists to evaluate blood-brain barrier permeability using PAMPA assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.